Tert-butyl3-amino-4-cyclopropylpyrrolidine-1-carboxylatehydrochloride

Catalog No.
S14152350
CAS No.
M.F
C12H23ClN2O2
M. Wt
262.77 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl3-amino-4-cyclopropylpyrrolidine-1-carbo...

Product Name

Tert-butyl3-amino-4-cyclopropylpyrrolidine-1-carboxylatehydrochloride

IUPAC Name

tert-butyl 3-amino-4-cyclopropylpyrrolidine-1-carboxylate;hydrochloride

Molecular Formula

C12H23ClN2O2

Molecular Weight

262.77 g/mol

InChI

InChI=1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-6-9(8-4-5-8)10(13)7-14;/h8-10H,4-7,13H2,1-3H3;1H

InChI Key

PFJOPGSUFYTACD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)N)C2CC2.Cl

Tert-butyl 3-amino-4-cyclopropylpyrrolidine-1-carboxylate hydrochloride is a chemical compound notable for its unique structure and potential applications in medicinal chemistry. This compound features a pyrrolidine ring with a tert-butyl group and an amino group, alongside a cyclopropyl substituent. Its molecular formula is C12H20N2O2HClC_{12}H_{20}N_2O_2\cdot HCl, indicating it is a hydrochloride salt, which enhances its solubility in water and makes it suitable for various biological applications.

Typical of amino acids and carboxylic acids. It can undergo:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Amine Reactions: The amino group can engage in nucleophilic substitutions, forming amides or reacting with electrophiles.
  • Cyclization: The presence of the cyclopropyl group may allow for unique cyclization reactions under specific conditions, potentially leading to novel cyclic compounds.

These reactions are important for synthesizing derivatives that may have enhanced biological properties.

Tert-butyl 3-amino-4-cyclopropylpyrrolidine-1-carboxylate hydrochloride exhibits promising biological activity, particularly in the context of neuropharmacology. Compounds with similar structures have been studied for their effects on neurotransmitter systems, including:

  • GABAergic Activity: Some derivatives are known to inhibit GABA transaminase, thereby increasing GABA levels in the brain.
  • Potential Antidepressant Effects: Structural analogs have shown promise as potential treatments for mood disorders by modulating neurotransmitter levels.

The specific biological activity of tert-butyl 3-amino-4-cyclopropylpyrrolidine-1-carboxylate hydrochloride requires further investigation through pharmacological studies.

The synthesis of tert-butyl 3-amino-4-cyclopropylpyrrolidine-1-carboxylate hydrochloride typically involves multi-step organic synthesis techniques. Common methods include:

  • Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Cyclopropyl Group: This may involve using cyclopropanation reactions or other methods to incorporate the cyclopropyl moiety.
  • Hydrochloride Salt Formation: The final step usually involves treating the base form of the compound with hydrochloric acid to yield the hydrochloride salt.

These synthetic routes are crucial for producing the compound in sufficient purity and yield for research and application purposes.

Tert-butyl 3-amino-4-cyclopropylpyrrolidine-1-carboxylate hydrochloride has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new medications targeting neurological disorders.
  • Research: In studies related to neurotransmitter modulation and enzyme inhibition.

Its unique structure may also make it a candidate for further modifications to enhance its efficacy or reduce side effects.

Interaction studies involving tert-butyl 3-amino-4-cyclopropylpyrrolidine-1-carboxylate hydrochloride focus on its binding affinity to various receptors and enzymes. Investigating these interactions can provide insights into its mechanism of action and therapeutic potential:

  • Receptor Binding Studies: Assessing how well the compound binds to neurotransmitter receptors such as GABA or serotonin receptors.
  • Enzyme Inhibition Assays: Evaluating its ability to inhibit enzymes related to neurotransmitter metabolism.

These studies are essential for understanding how this compound might be used therapeutically.

Several compounds share structural similarities with tert-butyl 3-amino-4-cyclopropylpyrrolidine-1-carboxylate hydrochloride, each with unique properties:

Compound NameCAS NumberKey Features
Tert-butyl 3-amino-4-methoxypyrrolidine-1-carboxylate1001635-01-3Contains a methoxy group; potential for different biological activity.
Tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate330681-18-0Hydroxyl group may affect solubility and reactivity.
Tert-butyl 4-amino-3,3-difluoropiperidine-1-carboxylate56932105Fluorinated piperidine structure; different pharmacological profile.

These compounds illustrate the diversity within this class of molecules, highlighting how variations in functional groups can influence biological activity and chemical behavior.

Tert-butyl 3-amino-4-cyclopropylpyrrolidine-1-carboxylate hydrochloride stands out due to its specific cyclopropane structure, which may confer unique properties not found in other similar compounds. Further research is necessary to fully understand its potential applications and interactions within biological systems.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

262.1448057 g/mol

Monoisotopic Mass

262.1448057 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-10

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